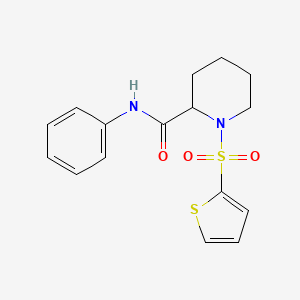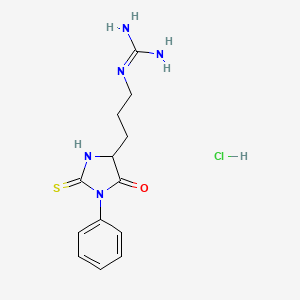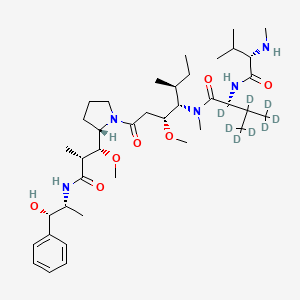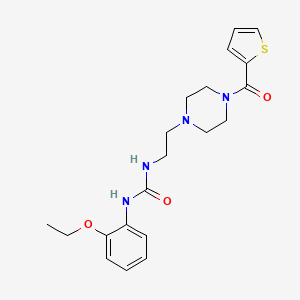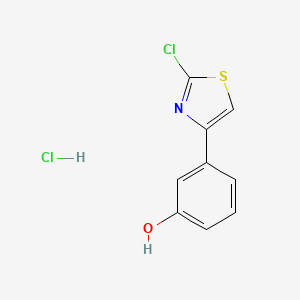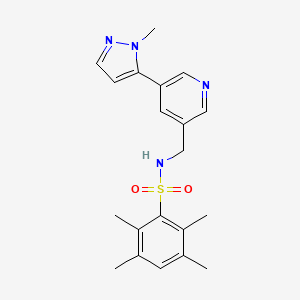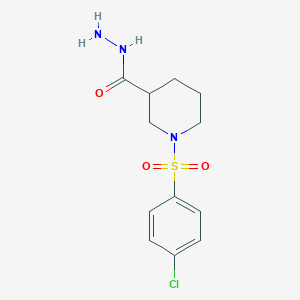![molecular formula C22H18N4O5S B2491919 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895430-05-4](/img/structure/B2491919.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide involves multi-step synthetic pathways that include nitration, methoxylation, and the incorporation of the pyridinylmethyl group. An example of a related synthetic process involves the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, which was achieved through chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction, showcasing the complexity of synthesizing such compounds (Gong Ping, 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been characterized using techniques such as X-ray crystallography, revealing detailed insights into their geometric configuration, intermolecular interactions, and conformational dynamics. For instance, a study on the positional isomerism of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide highlighted how nitro substituents influence the solid-state arrangement, absorption, and fluorescence properties (Aqilah Binti Abdul Latiff et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of such molecules are shaped by their functional groups and overall structural framework. The presence of nitro, methoxy, and benzamide groups within the molecule's structure can lead to varied chemical behaviors, including nucleophilic substitution reactions, potential for electron transfer processes, and the ability to form complexes with metals, as observed in related compounds (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critically dependent on their molecular structure. For instance, the crystalline structure analysis of positional isomers of N-(benzo[d]thiazol-2-yl)-nitrobenzamide has revealed how different substituents can significantly alter these properties, impacting their application potentials (Aqilah Binti Abdul Latiff et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other chemicals, stability under various conditions, and potential for forming derivatives, are crucial for understanding the utility and application range of these compounds. Studies on related molecules have shown that variations in the molecular structure can lead to significant differences in these properties, impacting their potential uses in various fields (Gong Ping, 2007).
科学的研究の応用
Medicinal Chemistry and Drug Development
The compound has been identified as a part of a broader category of biologically significant compounds containing heteroatoms like nitrogen and sulfur, which are crucial in organic chemistry. Derivatives of such compounds, including the one , are widely used as recognition units in the synthesis of optical sensors due to their biological applications. The ability of these derivatives to form coordination and hydrogen bonds makes them appropriate for use as sensing probes and for a range of medicinal applications (Jindal & Kaur, 2021).
Synthetic Chemistry and Catalysis
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide falls into the category of heterocyclic N-oxide molecules, which have proven to be crucial in organic synthesis, catalysis, and drug applications. These compounds are known for their versatility as synthetic intermediates and their biological importance, including anticancer, antibacterial, and anti-inflammatory activity. The compound's chemistry, particularly when related to pyridine and indazole derivatives, has been extensively studied for its potential in these areas (Li et al., 2019).
Photo- and Electroluminescence
The compound is related to classes of organic molecules that are key in the creation of novel optoelectronic materials. The incorporation of its structural elements into π-extended conjugated systems is highly valued for the development of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This compound contributes to the field of optoelectronics, especially in the synthesis and application of derivatives for photo- and electroluminescence, showcasing its potential in the development of advanced materials (Lipunova et al., 2018).
Biological and Pharmacological Activities
The heterocyclic structure of the compound is integral in the synthesis of a variety of biologically active compounds. The presence of a benzothiazole nucleus, similar to the structure , is characteristic of compounds with a broad spectrum of pharmacological activities. These include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, antioxidant activities, and others. The molecular structure of the compound provides a template for the development of new therapeutic agents, highlighting its importance in medicinal chemistry (Sumit et al., 2020).
特性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-30-17-9-10-18(31-2)20-19(17)24-22(32-20)25(13-14-4-3-11-23-12-14)21(27)15-5-7-16(8-6-15)26(28)29/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHAXBOGCGFOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2491837.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2491838.png)
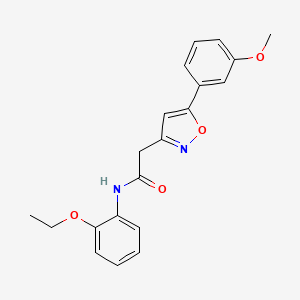

![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)
